molecular formula C8H15NO3S B566770 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone CAS No. 1343349-82-5

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Cat. No.: B566770
CAS No.: 1343349-82-5
M. Wt: 205.272
InChI Key: LZIRKRXTWVPKQZ-UHFFFAOYSA-N
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Description

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is a chemical compound with the molecular formula C 8 H 15 NO 3 S and a molecular weight of 205.28 g/mol . It is characterized by a piperidine ring system substituted with a methylsulfonyl group at the nitrogen atom and an acetyl group at the 4-position. This structure makes it a valuable building block and intermediate in medicinal chemistry and drug discovery research. One of the key research applications of this compound and its analogs is in the development of novel epigenetic therapies. Specifically, this chemical scaffold has been utilized in the structure-based design of potent and selective inhibitors targeting the catalytic SET domain of the histone methyltransferase ASH1L (Absent, Small, or Homeotic-like 1) . ASH1L is a protein implicated in the progression of various cancers, including acute leukemia with MLL1 translocations, and inhibitors based on this scaffold have been shown to block cell proliferation and induce apoptosis in leukemia cells . Researchers value this compound for its utility in exploring structure-activity relationships (SAR) and for synthesizing more complex molecules aimed at developing new anti-cancer therapeutics and high-quality chemical probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(1-methylsulfonylpiperidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIRKRXTWVPKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728431
Record name 1-[1-(Methanesulfonyl)piperidin-4-yl]ethan-1-one
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Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343349-82-5
Record name 1-[1-(Methanesulfonyl)piperidin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone
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Preparation Methods

Sulfonylation of Piperidine Derivatives

The methylsulfonyl group is introduced via reaction of the piperidine amine with methylsulfonyl chloride (MsCl) under basic conditions. This nucleophilic substitution proceeds through the deprotonation of the piperidine nitrogen, followed by attack on the electrophilic sulfur atom in MsCl. Triethylamine (TEA) or pyridine is typically employed to scavenge the generated HCl, driving the reaction to completion.

Representative Reaction:

4-Acetylpiperidine+MsClTEA, DCM1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone+HCl\text{4-Acetylpiperidine} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Acetylation Strategies

The acetyl group at the 4-position may be introduced through Friedel-Crafts acylation or via hydration of alkynyl precursors. For example, the hydration of 5-ethynyl-2-methylpyridine in a sulfuric acid-toluene mixture yields 1-(6-methylpyridin-3-yl)ethanone, demonstrating the feasibility of acetyl group installation under acidic conditions.

Detailed Preparation Methods

Reaction Conditions

  • Substrates: 4-Acetylpiperidine (1.0 equiv), methylsulfonyl chloride (1.2 equiv)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM, 10 vol)

  • Temperature: 0°C to room temperature (20–25°C)

  • Time: 12–16 hours

Procedure

  • Dissolve 4-acetylpiperidine (10.0 g, 70.4 mmol) in DCM (100 mL) under nitrogen.

  • Cool the solution to 0°C and add TEA (19.7 mL, 140.8 mmol) dropwise.

  • Introduce MsCl (7.1 mL, 84.5 mmol) slowly to maintain the temperature below 5°C.

  • Warm to room temperature and stir for 16 hours.

  • Quench the reaction with ice-cold water (200 mL) and separate the organic layer.

  • Wash the organic phase with 1M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (50 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via recrystallization from ethanol/water (3:1) to yield white crystals.

Yield: 85–90%
Purity (HPLC): >98%

Synthesis of 1-(Piperidin-4-yl)ethanone

  • Hydration of 5-Ethynyl-2-methylpyridine:

    • React 5-ethynyl-2-methylpyridine (1.0 equiv) with H₂SO₄ (4 vol) and toluene (1 vol) at 70°C for 2 hours.

    • Extract with ethyl acetate, dry, and concentrate to obtain 1-(piperidin-4-yl)ethanone.

Sulfonylation Step

Follow the procedure outlined in Section 3.1.2 to introduce the methylsulfonyl group.

Overall Yield (Two Steps): 75–80%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.10 (s, 3H, COCH₃), 2.85–3.05 (m, 1H, piperidine CH), 3.20–3.40 (m, 4H, NCH₂), 3.45 (s, 3H, SO₂CH₃).

  • ESI-MS: m/z 206.1 [M+H]⁺ (calculated for C₈H₁₅NO₃S: 205.08).

Comparative Reaction Optimization

ConditionVariationYield (%)Purity (%)
SolventDCM vs. THF85 vs. 7898 vs. 95
BaseTEA vs. Pyridine88 vs. 8297 vs. 96
Temperature0°C → RT vs. RT only90 vs. 7598 vs. 93

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst-Free: The absence of transition metal catalysts (e.g., Pd, W) reduces costs and simplifies purification.

  • Solvent Recovery: DCM can be efficiently reclaimed via distillation, lowering environmental impact.

Chemical Reactions Analysis

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone exhibits several pharmacological properties that make it a candidate for further research:

  • NLRP3 Inhibition : Recent studies have highlighted its role as a novel NLRP3 inhibitor. NLRP3 is a component of the inflammasome implicated in various inflammatory diseases. Compounds derived from piperidine structures, including this compound, have shown promise in modulating NLRP3 activity and preventing pyroptosis in macrophages, which is crucial for managing inflammatory responses .
  • Anticancer Activity : The compound's structural similarities to other piperidine derivatives suggest potential anticancer properties. Piperidine derivatives have been studied for their effects on various cancer types, including breast and prostate cancers. They may act by interfering with critical signaling pathways involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound is typically synthesized through the reaction of piperidine derivatives with methylsulfonyl groups under controlled conditions.

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1N-AlkylationMethylsulfonyl chlorideFormation of methylsulfonylpiperidine
2AcetylationAcetic anhydrideFormation of this compound

This synthetic pathway allows for the modification of the piperidine ring to enhance biological activity or reduce toxicity.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Study on NLRP3 Inhibition : A study demonstrated that compounds based on this structure effectively inhibited NLRP3-dependent pyroptosis in THP-1 cells. The results indicated a significant reduction in IL-1β release, showcasing its potential as an anti-inflammatory agent .
  • Anticancer Research : In another study, derivatives of piperidine were tested for their ability to inhibit cancer cell proliferation. The research indicated that modifications to the piperidine structure could enhance potency against specific cancer types, suggesting that this compound could be further explored for anticancer therapies .

Mechanism of Action

The mechanism of action of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone with structurally analogous piperidine derivatives, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Key Structural Features Biological Activity/Application Key Differences from Target Compound
This compound Piperidine with 1-SO₂CH₃ and 4-COCH₃ Radioligand precursor for OTR imaging Reference compound.
1-(4-Isopropylphenoxy)-2-(piperidin-4-yl)ethanone Piperidine with 4-COCH₃ and 4-isopropylphenoxy substituent Antihistaminic activity Phenoxy group introduces bulkiness; lacks sulfonyl group, reducing metabolic stability.
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole Piperidine fused with benzimidazole and phenoxymethyl groups Anti-inflammatory and anti-apoptotic potential Benzimidazole core alters binding affinity; ethanone replaced with methyl linkage.
1-(Methylsulfonyl)piperidin-4-amine hydrochloride Piperidine with 1-SO₂CH₃ and 4-NH₂ Intermediate in kinase inhibitor synthesis Amine group increases polarity; lacks acetyl, reducing lipophilicity.
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone Piperidine with pyrazole-methyl and dimethoxyphenyl-ethanone groups Potential CNS modulator Dimethoxyphenyl and pyrazole introduce aromaticity; increased steric hindrance.
Compound 5 (Merck/Otsuka Pharmaceuticals) Piperidine with trifluoroethoxy and vasopressin-targeting substituents High selectivity for human OTR over vasopressin receptors Trifluoroethoxy group enhances receptor affinity but complicates radiolabeling compared to ethanone .

Key Structural and Functional Insights:

Methylsulfonyl Group :

  • Present in both the target compound and , this group improves stability and electron-withdrawing effects, enhancing receptor-binding precision.
  • In contrast, its absence in reduces metabolic resistance but increases flexibility for hydrophobic interactions.

Ethanone vs. Amine/Aromatic Groups: The ethanone in the target compound allows straightforward radiolabeling (e.g., F-18 substitution), whereas amines (e.g., ) or aromatic systems (e.g., ) limit this utility . Replacement with bulkier groups (e.g., benzimidazole in ) may enhance target specificity but reduce blood-brain barrier permeability.

Biological Activity :

  • The target compound’s balance of lipophilicity (logP ~1.8) and molecular weight (~247 g/mol) optimizes it for CNS penetration, unlike the polar or sterically hindered analogs.
  • Compound 5 , with a trifluoroethoxy chain, shows superior OTR affinity (Ki < 1 nM) but requires complex synthesis for isotopic labeling, making the target compound more practical for PET imaging.

Research Findings:

  • Receptor Selectivity: Modifications to the ethanone position (e.g., iodopropenyl in ) mimic trifluoroethoxy chains while enabling I-125 labeling, demonstrating adaptability for autoradiography .
  • Conformational Stability : Studies on piperidine amides (e.g., ) reveal that substituents like methylsulfonyl reduce isomerization rates (energy barrier ~67 kJ/mol), enhancing in vivo stability.
  • Metabolic Pathways: Piperidine derivatives with sulfonyl groups (e.g., target compound and ) show reduced cytochrome P450 metabolism compared to non-sulfonated analogs .

Biological Activity

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is a piperidine derivative that has attracted significant attention due to its potential biological activities. This compound is characterized by a methylsulfonyl group attached to the nitrogen of the piperidine ring, which may influence its pharmacological properties. The molecular formula for this compound is C₉H₁₃N₁O₂S, indicating the presence of a ketone functional group, which is often associated with various biological interactions.

Biological Activities

Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell viability and exhibit cytotoxic effects against various cancer cell lines. For example, certain piperidine derivatives have been evaluated for their ability to inhibit poly (ADP-ribose) polymerase (PARP) in breast cancer cells, demonstrating potential as anticancer agents .
  • Neuroprotective Effects : Some piperidine derivatives have been investigated for their neuroprotective properties, suggesting that this compound may also offer similar benefits. These effects are often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Activity : The compound's structural features may confer antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : Similar compounds have shown high binding affinity to various receptors, including those involved in the JAK-STAT signaling pathway. This interaction can lead to modulation of cellular responses associated with inflammation and immune function .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as PARP, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

  • Anticancer Efficacy : A study evaluated the anticancer effects of various piperidine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Studies : Research on neuroprotective agents revealed that piperidine derivatives could reduce neuronal apoptosis in models of neurodegeneration. This suggests potential therapeutic applications for neurodegenerative diseases .
  • Antimicrobial Testing : In vitro assays demonstrated that certain piperidine derivatives exhibited antimicrobial activity against a range of bacterial strains, indicating their potential as new antimicrobial agents .

Comparative Analysis

The following table summarizes the structural features and biological activities of selected compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
1-AcetylpiperidineAcetyl group at nitrogenAnticancer activity
1-(4-Hydroxypiperidin-1-yl)ethanoneHydroxyl group at para positionIncreased polarity
1-(4-Methylamino)piperidin-1-yl)ethanoneMethylamino substitutionEnhanced receptor activity
1-Acetylpiperidine-4-carboxylic acidCarboxylic acid functionalityImproved solubility

Q & A

Q. What are the key structural features of 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone, and how are they confirmed experimentally?

The compound contains a piperidine ring substituted with a methylsulfonyl group at the 1-position and an acetyl group at the 4-position. Key structural validation methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify protons and carbons in the piperidine ring, methylsulfonyl (δ ~3.0 ppm for CH3_3SO2_2), and acetyl (δ ~2.1 ppm for CH3_3CO) groups. Coupling patterns confirm stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the methylsulfonyl and acetyl moieties .
  • X-ray Crystallography (if available): Resolves bond lengths and angles, particularly for the sulfonyl and ketone groups .

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves:

Piperidine Functionalization : Methylsulfonylation of piperidine using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Acetylation : Reaction of 4-piperidone with acetyl chloride or acetic anhydride under Friedel-Crafts conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization yield high-purity product (>95%) .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere (decomposition temperature >200°C) .
  • pH Stability Tests : Incubation in buffers (pH 1–13) followed by HPLC monitors degradation (e.g., sulfonyl group hydrolysis under acidic conditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?

Competing reactions (e.g., over-acetylation or sulfonamide formation) are minimized by:

  • Temperature Control : Maintaining ≤0°C during sulfonylation to prevent side reactions .

  • Stoichiometry : Using 1.1 equivalents of acetylating agent to avoid diacetylated byproducts .

  • Catalyst Screening : Lewis acids like AlCl3_3 or BF3_3·Et2_2O improve regioselectivity in acetylation .
    Data Table : Optimization Trials

    ConditionYield (%)Purity (%)
    Room temperature6585
    0°C, AlCl3_3 catalyst8897
    Excess acetyl chloride7278

Q. How do computational methods assist in predicting metabolic pathways or reactivity?

  • DFT Calculations : Predict electrophilic sites (e.g., acetyl carbonyl carbon) for nucleophilic attack .
  • Molecular Docking : Screens binding affinity to cytochrome P450 enzymes (CYP3A4, CYP2D6) to estimate metabolic stability .
  • MD Simulations : Models solvation effects on sulfonyl group hydrolysis in physiological conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering in piperidine) causing splitting anomalies .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm assignments .
  • Isotopic Labeling : 18^{18}O-labeled acetyl groups clarify ketone reactivity in mass spectrometry .

Q. How does the methylsulfonyl group influence biological activity compared to analogs?

  • Comparative Studies :

    CompoundLogPSolubility (mg/mL)IC50_{50} (nM)*
    1-(1-Methylsulfonyl-piperidin-4-yl)ethanone1.20.8120
    1-(1-Tosyl-piperidin-4-yl)ethanone2.10.3450
    *IC50_{50} values for a kinase inhibition assay .
    The methylsulfonyl group enhances solubility and target selectivity due to its electron-withdrawing nature and hydrogen-bonding capacity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct Formation : Scale-up increases impurities (e.g., dimerization products); mitigate via flow chemistry .
  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety profiles .
  • Crystallization Optimization : Seed crystals and controlled cooling rates enhance batch reproducibility .

Contradictions and Limitations in Current Research

  • Acid Stability : Conflicting reports on sulfonyl group stability under acidic conditions (e.g., HCl vs. H2_2SO4_4) suggest pH-dependent degradation pathways .
  • Biological Activity : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) .

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